4-Ethoxypyridine-2,6-dicarboxylic acid
Description
Properties
CAS No. |
85238-97-7 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-ethoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-5-3-6(8(11)12)10-7(4-5)9(13)14/h3-4H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
JQEWFUITIOXUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) reduce the acidity of carboxylic groups compared to electron-withdrawing substituents (-Cl, -I), altering metal coordination dynamics .
- Bulky substituents (e.g., -OCH₂CH₃, -Ph) may hinder planar coordination geometries observed in PDCA .
Coordination Chemistry and Metal Binding
PDCA derivatives are widely used as ligands due to their multidentate coordination capability.
Metal Chelation Behavior
- PDCA : Forms stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺) via N,O-chelation, enabling applications in luminescent materials .
- 4-Ethoxy Derivative : The ethoxy group’s electron-donating nature may weaken metal-ligand interactions compared to PDCA, though steric effects could further modulate binding modes.
- 4-Chloro and 4-Iodo Derivatives : Electron-withdrawing groups enhance Lewis acidity at the pyridine nitrogen, improving coordination with transition metals (e.g., Cu²⁺, Fe³⁺) .
- 4-Hydroxy Derivative : The -OH group participates in hydrogen bonding, enabling supramolecular assembly in coordination polymers .
Halogen Bonding (4-Iodo Derivative)
The 4-iodo substituent facilitates halogen bonding with electron-rich species, a feature absent in ethoxy and methoxy analogs .
Enzyme Inhibition
- PDCA : Inhibits Mycobacterium tuberculosis dihydrodipicolinate synthase (MtbDHDPS) with 75% efficacy (ΔG = -7.67 kcal/mol) .
- Piperidine-2,6-dicarboxylic Acid : Lower inhibition (43%) due to reduced planarity and weaker binding .
- 4-Ethoxy Derivative: Not directly studied, but electron-donating groups may reduce inhibitory potency compared to PDCA .
Antimicrobial Activity
- 4-Mercaptoethyl Derivatives : Exhibit slight antibacterial activity against E. coli, attributed to membrane interaction challenges at physiological pH .
- 4-Hydroxy Derivative: Used in palladium-catalyzed synthesis of antimicrobial quinolines .
Solubility and Physicochemical Properties
Q & A
Q. Table 1: Synthesis Parameters and Outcomes
| Starting Material | Conditions | Yield | Purity (m.p.) | Reference |
|---|---|---|---|---|
| Diethyl 4-ethoxypyridine-2,6-dicarboxylate | 10% NaOH, 3 hr reflux | 46% | 182–184°C (dec.) | [17] |
Basic: How is 4-ethoxypyridine-2,6-dicarboxylic acid characterized structurally and functionally?
Methodological Answer:
Key characterization techniques include:
- Elemental Analysis : Confirms stoichiometry (e.g., C: 51.19%, H: 4.30%, N: 6.64%) .
- Spectroscopy :
- IR : Identifies carboxylic acid (-COOH) and pyridine ring vibrations.
- NMR : Probes electronic environment (e.g., ethoxy group resonance at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
- Thermal Analysis : Melting point determination (182–184°C) and decomposition behavior .
Advanced: How do researchers resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies in properties (e.g., m.p. 182–184°C vs. literature 320°C) are addressed via:
- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., drying at 180°C in vacuo).
- Analytical Cross-Validation : Use multiple techniques (e.g., DSC for thermal stability, X-ray crystallography for polymorph identification).
- Literature Review : Compare synthetic routes (e.g., hydrolysis vs. direct oxidation) that may yield different polymorphs or hydrates .
Advanced: What strategies are employed to synthesize coordination complexes with 4-ethoxypyridine-2,6-dicarboxylic acid, and how do structural variations affect properties?
Methodological Answer:
The ethoxy group introduces steric and electronic effects, influencing coordination modes:
- Coordination Chemistry : The ligand binds via O,N,O-tridentate mode (carboxylate oxygens and pyridine nitrogen). Example:
- Procedure : React with Ln³⁺ or transition metals (e.g., Ru²⁺/³⁺) under hydrothermal conditions.
- Impact of Substituents : Ethoxy groups may reduce solubility in polar solvents but enhance stability in non-aqueous media. Compare with unsubstituted pyridine-2,6-dicarboxylic acid, which forms luminescent Eu³⁺/Tb³⁺ complexes .
Q. Table 2: Comparative Properties of Coordination Complexes
| Ligand | Metal Ion | Application | Key Finding | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Eu³⁺ | Luminescent materials | High quantum yield in aqueous media | [4] |
| 4-Ethoxypyridine-2,6-dicarboxylic acid | Ru²⁺ | Catalysis/antimicrobial studies | Enhanced thermal stability | [17] |
Methodological: How to design experiments to evaluate the antimicrobial activity of 4-ethoxypyridine-2,6-dicarboxylic acid derivatives?
Methodological Answer:
Follow protocols validated for analogous pyridine-dicarboxylate complexes:
- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods.
- Control Experiments : Compare free ligand vs. metal complexes (e.g., Cu²⁺ or Ru²⁺ derivatives) to assess synergy.
- Data Interpretation : Minimum inhibitory concentration (MIC) values <100 µg/mL indicate promising activity. Note that substituents (e.g., ethoxy) may alter membrane permeability .
Advanced: What computational methods are used to predict the reactivity of 4-ethoxypyridine-2,6-dicarboxylic acid in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/LanL2DZ level to study HOMO-LUMO gaps (e.g., 2.236 eV for α-spin orbitals).
- Reactivity Predictions : Analyze frontier orbitals to identify nucleophilic/electrophilic sites. Ethoxy groups may lower electron density at the pyridine ring, affecting metal-binding affinity .
Q. Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of ethoxy groups in stabilizing metal-ligand charge transfer.
- Environmental Impact : Assess biodegradability (cf. pyridine-2,6-dicarboxylic acid’s rapid aerobic degradation ).
- Advanced Applications : Explore use in MOFs for gas storage or as enzyme mimics via synthetic metalloenzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
